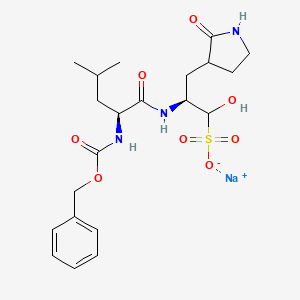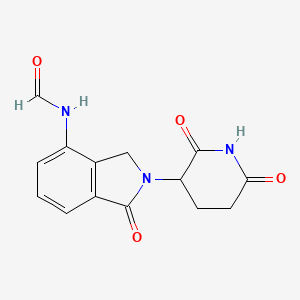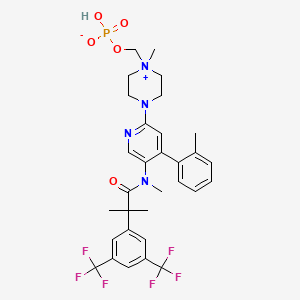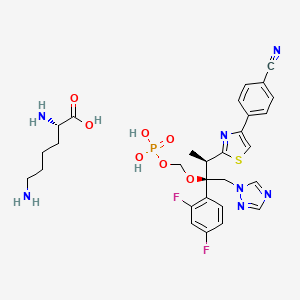
GC376 钠
描述
GC376 sodium is a 3CLpro inhibitor (3C-like protease inhibitor) that has shown promise in treating cats with certain presentations of FIP and has opened the door to targeted antiviral drug therapy . It blocks the 3CLpro, a protease common to many (+)ssRNA viruses, thereby preventing the viral polyprotein from maturing into its functional parts .
Synthesis Analysis
The SARS-COV-2 M pro was expressed in Escherichia coli cells and then purified via affinity and size-exclusion chromatography . The compound GC376 was synthesized and evaluated for its binding specificity, cellular antiviral potency, metabolic stability, and water solubility .
Molecular Structure Analysis
The chemical formula of GC376 sodium is C21H30N3NaO8S . Its molecular weight is 507.530 .
Chemical Reactions Analysis
GC376 is the bisulfite adduct of an aldehyde GC373 and it behaves as a prodrug for that compound . This aldehyde forms a covalent bond with the cysteine-144 residue at the protease’s active site, giving a monothioacetal and blocking the enzyme’s normal function .
Physical And Chemical Properties Analysis
The molecular formula of GC376 sodium is C21H30N3NaO8S . Its exact mass is not specified, but its molecular weight is 507.530 . The elemental analysis shows that it contains C (49.70%), H (5.96%), N (8.28%), Na (4.53%), O (25.22%), and S (6.32%) .
科学研究应用
Inhibition of SARS-CoV-2 Main Protease
GC376 has been found to be a potent inhibitor of the main protease (Mpro) of SARS-CoV-2 . The Mpro is an enzyme that is evolutionarily conserved among different genera of coronaviruses and is essential for processing and maturing viral polyproteins . GC376, a transition-state analog inhibitor of the main protease of feline infectious peritonitis coronavirus, and Nirmatrelvir (NMV), an oral, bioavailable SARS-CoV-2 Mpro inhibitor with pan-human coronavirus antiviral activity, are capable of strongly binding to SARS-CoV-2 Mpro and altering the monomer-dimer equilibrium by stabilizing the dimeric state .
Pan-Coronavirus Antiviral Potency
GC376 has shown differing pan-coronavirus antiviral potency in vitro . It has been found to be much more effective than boceprevir in inhibiting SARS-CoV-2 and three seasonal CoVs (NL63, 229E, and OC43) in cell culture models . These results support the future development of GC376 as a pan-coronavirus antiviral agent .
Inhibition of Feline Infectious Peritonitis Coronavirus
GC376 is a transition-state analog inhibitor of the main protease of feline infectious peritonitis coronavirus . This suggests that GC376 could potentially be used in the treatment of feline infectious peritonitis.
Therapeutic Potential for Covid-19
GC376 and its metabolites may have therapeutic potential for Covid-19 . This is due to its potent inhibition of SARS-CoV-2 Mpro in vitro .
In Vivo Efficacy Against SARS-CoV-2
A study has shown that GC376 has efficacy against SARS-CoV-2 in vivo . This suggests that GC376 could potentially be used in the treatment of SARS-CoV-2 infections in humans.
Inhibition of Viral-Host Interaction
GC376 has been found to inhibit virus-host interaction . This could potentially make it a useful tool in the treatment of various viral infections.
作用机制
Target of Action
GC376 primarily targets the 3C-like protease (3CLpro or Mpro) . This protease is essential for the processing and maturation of the viral polyprotein, making it a crucial target for antiviral drugs .
Mode of Action
GC376 acts as a protease inhibitor . It blocks the 3CLpro, thereby preventing the viral polyprotein from maturing into its functional parts . Chemically, GC376 is the bisulfite adduct of an aldehyde GC373 and behaves as a prodrug for that compound . This aldehyde forms a covalent bond with the cysteine-144 residue at the protease’s active site, giving a monothioacetal and blocking the enzyme’s normal function .
Biochemical Pathways
By inhibiting the 3CLpro, GC376 stops the cleavage and activation of functional viral proteins required for replication and transcription in host cells . This disruption of the viral life cycle prevents the virus from replicating and spreading .
Pharmacokinetics
It’s known that gc376 is a prodrug of gc373 , suggesting that it may be metabolized into its active form within the body
Result of Action
The inhibition of the 3CLpro by GC376 results in potent antiviral activity against various coronaviruses . It has been used to test the inhibition of SARS-CoV-2 Mpro in vitro, showing potent inhibition of this target . These results suggest that GC376 and its metabolites may have therapeutic potential for Covid-19 .
未来方向
属性
IUPAC Name |
sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17-,20?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPJDKCMFIPBAW-JPBGFCRCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N3NaO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028041 | |
| Record name | Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GC376 sodium | |
CAS RN |
1416992-39-6 | |
| Record name | GC-376 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416992396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GC-376 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1NMJ5XDG5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary target of GC376?
A1: GC376 targets the main protease (Mpro), also known as 3C-like protease (3CLpro), of coronaviruses (CoVs) and other viruses in the picornavirus-like supercluster. [][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]
Q2: How does GC376 interact with its target?
A2: GC376 acts as a transition-state analog inhibitor, forming a reversible covalent bond with the catalytic cysteine residue (Cys145) within the active site of Mpro. [][6][7][18][21][28] This interaction blocks the protease's activity.
Q3: What are the downstream effects of GC376 inhibiting Mpro?
A3: Mpro is essential for processing viral polyproteins into functional proteins, which are necessary for viral replication and transcription. [][4][6][18] By inhibiting Mpro, GC376 effectively disrupts these crucial processes, ultimately inhibiting viral replication. [][2][5][8][11][18][28]
Q4: Does GC376 target any other proteins besides Mpro?
A4: Research suggests that GC376 can also inhibit the host protease cathepsin L, which plays a role in viral entry. This dual inhibition mechanism might contribute to its overall antiviral potency. [][21][28]
Q5: Is there any spectroscopic data available for GC376?
A6: The provided research articles primarily focus on the crystallographic structures of GC376 bound to Mpro. While spectroscopic data is not extensively discussed, techniques like fluorescence spectroscopy and circular dichroism were used to characterize structural changes in Mpro upon binding to GC376. []
Q6: How does modifying the structure of GC376 affect its activity and potency?
A7: Studies have investigated the impact of structural modifications on GC376's activity. For example, replacing the aldehyde warhead with an α-ketoamide resulted in decreased cellular activity. [] Additionally, modifying the P2 and P3 substitutions influenced binding affinity and antiviral activity. [][28]
Q7: Does the flexibility of GC376 contribute to its broad-spectrum activity?
A8: Research suggests that the flexibility of GC376, particularly in its ability to "wiggle and jiggle" within the Mpro active site, allows it to overcome certain resistance mutations, such as E166V, and maintain its inhibitory activity. This adaptability may contribute to its broader-spectrum activity against different coronaviruses. []
Q8: What in vitro models have been used to evaluate GC376's efficacy?
A11: Various in vitro models, including cell-based assays using cell lines like Vero E6, A549+ACE2, and Fcwf-4, have been employed to evaluate GC376's efficacy against different CoVs. [][2][8][11][12][14][16][18][21][25][27][28] Additionally, enzyme-based assays with recombinant Mpro have been used to assess direct inhibition. [][4][6][18]
Q9: What animal models have been used to study GC376's effects?
A12: The K18-hACE2 transgenic mouse model, which develops a respiratory illness resembling severe COVID-19, has been used to study GC376's antiviral activity in vivo. [][9][10][27] Additionally, GC376 has shown efficacy in treating feline infectious peritonitis (FIP) in cats. [][7][11]
Q10: Is there information available about GC376's stability under various conditions?
A10: The provided research articles focus primarily on the antiviral efficacy and structural characterization of GC376. Information regarding its stability under various conditions is limited.
Q11: Have there been studies on formulating GC376 to improve its stability, solubility, or bioavailability?
A14: While the provided research does not delve into specific formulation strategies, one study mentioned modifying a related α-ketoamide compound by replacing a hydrophobic group with a Boc group to potentially enhance its solubility and reduce plasma protein binding. [] This approach highlights the importance of considering formulation modifications to optimize GC376's pharmacokinetic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)

![6-[2-Chloro-4-(6-Methylpyrazin-2-Yl)phenyl]-8-Ethyl-2-{[2-(1-Methylpiperidin-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607550.png)
![6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B607551.png)